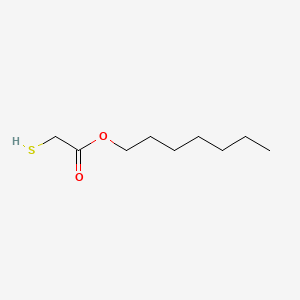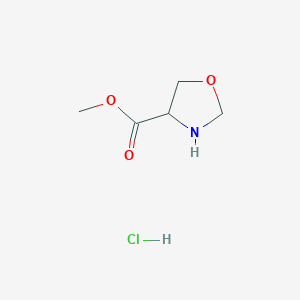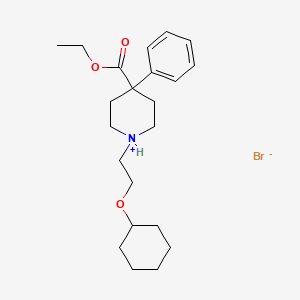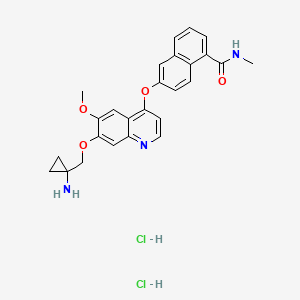
E 3810 dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of E 3810 dihydrochloride involves multiple steps, including the reaction of 6-({7-[(1-aminocyclopropyl)methoxy]-6-methoxyquinolin-4-yl}oxy)-N-methyl-1-naphthamide with hydrochloric acid to form the dihydrochloride salt . The industrial production methods for this compound are proprietary and involve precise control of reaction conditions to ensure high purity and yield .
Analyse Chemischer Reaktionen
E 3810 dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents under controlled conditions.
Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and catalysts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
E 3810 dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of vascular endothelial growth factor receptors and fibroblast growth factor receptors.
Biology: Investigated for its effects on cellular processes such as angiogenesis and cell proliferation.
Medicine: Explored for its potential as an antitumor agent in various cancer models, including breast cancer and renal carcinoma
Industry: Utilized in the development of new therapeutic agents targeting angiogenesis-related diseases.
Wirkmechanismus
E 3810 dihydrochloride exerts its effects by selectively inhibiting vascular endothelial growth factor receptors and fibroblast growth factor receptors. This inhibition disrupts the signaling pathways involved in angiogenesis, leading to reduced blood vessel formation and tumor growth. The molecular targets include vascular endothelial growth factor receptor-1, -2, and -3, as well as fibroblast growth factor receptor-1 and -2 .
Vergleich Mit ähnlichen Verbindungen
E 3810 dihydrochloride is unique in its dual inhibition of both vascular endothelial growth factor receptors and fibroblast growth factor receptors. Similar compounds include:
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor with activity against vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and others.
Brivanib: An inhibitor of vascular endothelial growth factor receptors and fibroblast growth factor receptors, similar to this compound but with different pharmacokinetic properties.
Pazopanib: Another multi-targeted receptor tyrosine kinase inhibitor with activity against vascular endothelial growth factor receptors and platelet-derived growth factor receptors.
This compound stands out due to its potent and selective inhibition of both vascular endothelial growth factor receptors and fibroblast growth factor receptors, making it a promising candidate for further clinical evaluation .
Eigenschaften
Molekularformel |
C26H27Cl2N3O4 |
|---|---|
Molekulargewicht |
516.4 g/mol |
IUPAC-Name |
6-[7-[(1-aminocyclopropyl)methoxy]-6-methoxyquinolin-4-yl]oxy-N-methylnaphthalene-1-carboxamide;dihydrochloride |
InChI |
InChI=1S/C26H25N3O4.2ClH/c1-28-25(30)19-5-3-4-16-12-17(6-7-18(16)19)33-22-8-11-29-21-14-24(23(31-2)13-20(21)22)32-15-26(27)9-10-26;;/h3-8,11-14H,9-10,15,27H2,1-2H3,(H,28,30);2*1H |
InChI-Schlüssel |
GJYKJPXOPZOBBC-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=CC=CC2=C1C=CC(=C2)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)N)OC.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


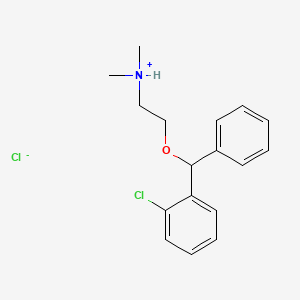
![5-[4-[bis(2-iodoethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide](/img/structure/B13735046.png)
![[(4R,6R,7S,8R)-11-amino-7-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl N-(2-hydroxyethyl)carbamate](/img/structure/B13735049.png)
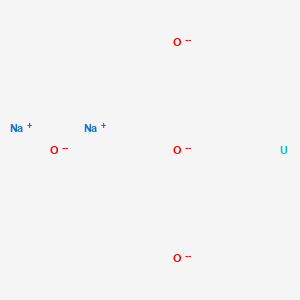
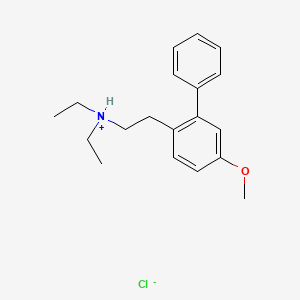
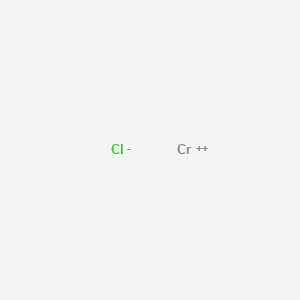
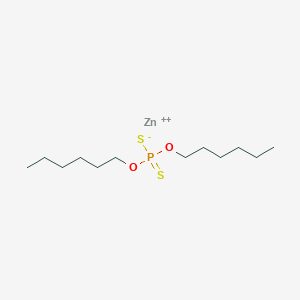
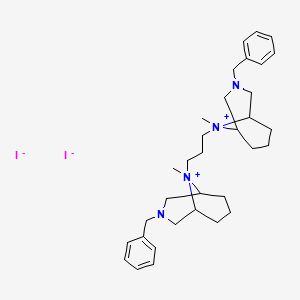
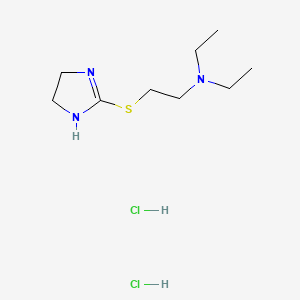
![2-Naphthalenecarboxylic acid, 1-hydroxy-4-(1-hydroxy-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl)-, methyl ester](/img/structure/B13735099.png)
